3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
Overview
Description
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClNO3S and a molecular weight of 279.78 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a furan-2-ylmethyl group and a sulfonylmethyl group.
Preparation Methods
The synthesis of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with furan-2-ylmethyl sulfone under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis and purification apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonylmethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and sulfonylmethyl group are thought to play crucial roles in its biological activity, potentially through interactions with cellular proteins and pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
3-[(Furan-2-ylmethyl)sulfanylmethyl]piperidine hydrochloride: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group, which may result in different chemical and biological properties.
Piperidine derivatives: Other piperidine-based compounds, such as those used in pharmaceuticals, can be compared based on their chemical structure and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and development.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-4-2-6-15-11)8-10-3-1-5-12-7-10;/h2,4,6,10,12H,1,3,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMGQASSDNCNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.